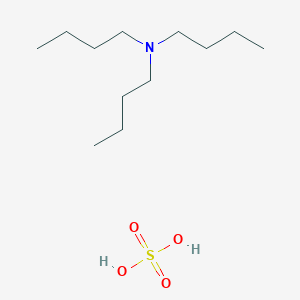
N-(Dibutylboranyl)-1,2-diphenylethan-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Dibutylboranyl)-1,2-diphenylethan-1-imine is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a boron atom bonded to two butyl groups and an imine group attached to a diphenylethane backbone. The presence of boron in its structure imparts unique chemical properties, making it a valuable compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibutylboranyl)-1,2-diphenylethan-1-imine typically involves the reaction of 1,2-diphenylethan-1-imine with dibutylborane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-(Dibutylboranyl)-1,2-diphenylethan-1-imine can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The imine group can be reduced to form amines.
Substitution: The butyl groups on the boron atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives of the original compound.
科学的研究の応用
N-(Dibutylboranyl)-1,2-diphenylethan-1-imine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boron-containing compounds are being explored for their use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound can be used in the production of advanced materials, such as boron-doped polymers and ceramics.
作用機序
The mechanism of action of N-(Dibutylboranyl)-1,2-diphenylethan-1-imine involves its ability to form stable complexes with various molecular targets. The boron atom can interact with electron-rich sites on biomolecules, such as enzymes or receptors, potentially altering their activity. The imine group can also participate in nucleophilic addition reactions, further contributing to the compound’s reactivity. These interactions can modulate biological pathways and lead to various therapeutic effects.
類似化合物との比較
Similar Compounds
N-(Dibutylboranyl)-1,2-diphenylethan-1-amine: Similar structure but with an amine group instead of an imine.
N-(Dibutylboranyl)-1,2-diphenylethan-1-ol: Similar structure but with a hydroxyl group instead of an imine.
N-(Dibutylboranyl)-1,2-diphenylethan-1-thiol: Similar structure but with a thiol group instead of an imine.
Uniqueness
N-(Dibutylboranyl)-1,2-diphenylethan-1-imine is unique due to the presence of both boron and imine functionalities in its structure. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds with different functional groups. The imine group provides additional sites for chemical modification, while the boron atom enhances the compound’s ability to form stable complexes with various molecular targets.
特性
CAS番号 |
61209-17-4 |
|---|---|
分子式 |
C22H30BN |
分子量 |
319.3 g/mol |
IUPAC名 |
N-dibutylboranyl-1,2-diphenylethanimine |
InChI |
InChI=1S/C22H30BN/c1-3-5-17-23(18-6-4-2)24-22(21-15-11-8-12-16-21)19-20-13-9-7-10-14-20/h7-16H,3-6,17-19H2,1-2H3 |
InChIキー |
VBJWVGTXNLSWIJ-UHFFFAOYSA-N |
正規SMILES |
B(CCCC)(CCCC)N=C(CC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Phosphorane, [(2-chlorophenyl)methylene]triphenyl-](/img/structure/B14602180.png)



![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)

![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)




